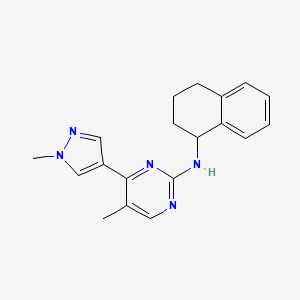![molecular formula C11H19N5O2S B5902601 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide, also known as OTL38, is a small molecule that has gained attention for its potential use in cancer detection and treatment.
Mécanisme D'action
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide binds to folate receptors on cancer cells, which are overexpressed compared to normal cells. This allows for the selective targeting of cancer cells. Once 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide is bound to the cancer cells, it undergoes a photochemical reaction when exposed to light, resulting in the production of reactive oxygen species (ROS). This leads to cell death in the cancer cells.
Biochemical and Physiological Effects:
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide has been shown to have minimal toxicity in normal cells and tissues. Its binding to folate receptors is highly specific to cancer cells, which reduces the risk of off-target effects. The PDT properties of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide result in the selective destruction of cancer cells, while leaving normal cells intact.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in lab experiments include its specificity for cancer cells, its ability to visualize and detect cancer cells, and its PDT properties for selective destruction of cancer cells. However, the limitations include the need for light exposure to activate the PDT properties, which may not be feasible in some situations. In addition, the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in humans requires further clinical trials to determine its safety and efficacy.
Orientations Futures
There are several future directions for the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in cancer detection and treatment. One direction is the development of more potent derivatives of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide with improved PDT properties. Another direction is the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, the use of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide in other types of cancer, such as ovarian or lung cancer, is an area of future research. Finally, the development of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide-based imaging techniques for non-invasive cancer detection is another potential future direction.
Méthodes De Synthèse
The synthesis of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide involves the reaction of 3-(1,2-oxazinan-2-yl)propan-1-amine with 2-(1H-1,2,3-triazol-5-ylthio)ethyl isocyanate. This results in the formation of 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide as a yellow powder. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide has been studied for its potential use in cancer detection and treatment. It is a fluorescent probe that binds to folate receptors, which are overexpressed in many types of cancer cells. This allows for the visualization and detection of cancer cells during surgery or imaging. In addition, 3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide has been shown to have photodynamic therapy (PDT) properties, which can be used to selectively destroy cancer cells.
Propriétés
IUPAC Name |
3-(oxazinan-2-yl)-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2S/c17-10(3-6-16-5-1-2-7-18-16)12-4-8-19-11-9-13-15-14-11/h9H,1-8H2,(H,12,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZLCOQAFTCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)NCCSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)


amino]butan-1-ol](/img/structure/B5902583.png)
![3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902584.png)
acetic acid](/img/structure/B5902596.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-2-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902605.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)